molecular formula C8H9BN2O3 B13448673 (7-Methoxy-1H-indazol-5-yl)boronic acid

(7-Methoxy-1H-indazol-5-yl)boronic acid

Cat. No.: B13448673
M. Wt: 191.98 g/mol
InChI Key: QSLJTTGJLSRFDX-UHFFFAOYSA-N
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Description

(7-Methoxy-1H-indazol-5-yl)boronic acid is a boronic acid derivative that features a methoxy group at the 7th position and an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxy-1H-indazol-5-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely used for forming carbon-carbon bonds and involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar protocols to laboratory-scale synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(7-Methoxy-1H-indazol-5-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronate esters, while substitution reactions can produce a wide range of functionalized indazole derivatives .

Scientific Research Applications

(7-Methoxy-1H-indazol-5-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-Methoxy-1H-indazol-5-yl)boronic acid involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The boronic acid group can form reversible covalent bonds with hydroxyl groups in the active site of enzymes, leading to inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methoxy-1H-indazol-5-yl)boronic acid is unique due to the presence of both a methoxy group and a boronic acid group on the indazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C8H9BN2O3

Molecular Weight

191.98 g/mol

IUPAC Name

(7-methoxy-1H-indazol-5-yl)boronic acid

InChI

InChI=1S/C8H9BN2O3/c1-14-7-3-6(9(12)13)2-5-4-10-11-8(5)7/h2-4,12-13H,1H3,(H,10,11)

InChI Key

QSLJTTGJLSRFDX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C(=C1)OC)NN=C2)(O)O

Origin of Product

United States

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